组蛋白H3 (21-44) 三氟醋酸盐

描述

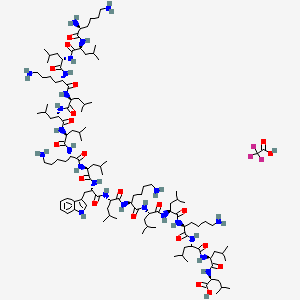

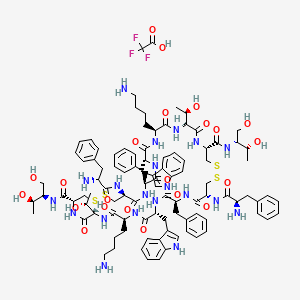

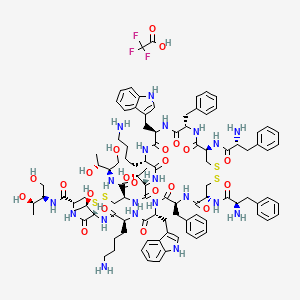

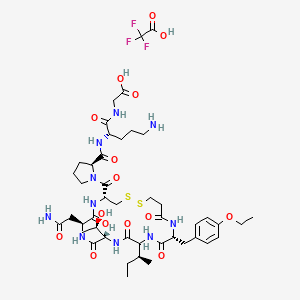

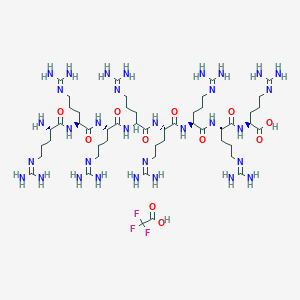

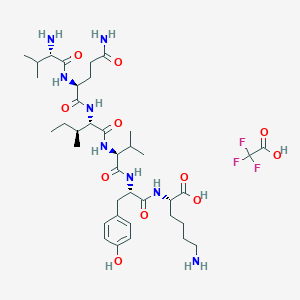

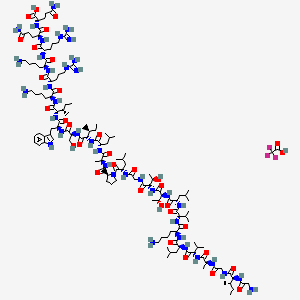

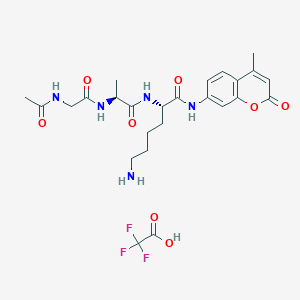

Histone H3 (21-44) Trifluoroacetate is a peptide fragment of histone H3 that corresponds to amino acid residues 22-45 of the human histone H3.1 and H3.2 sequences . It has been used as a peptide substrate to quantify and compare the histone H3 lysine 27 methyltransferase activity and enzyme kinetics of recombinant polycomb repressive complex 2 (PRC2) complexes .

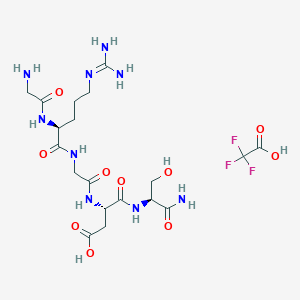

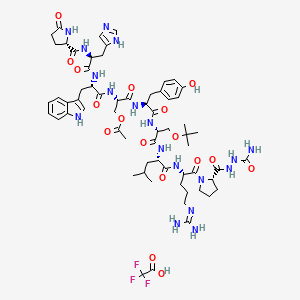

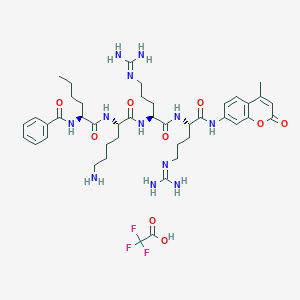

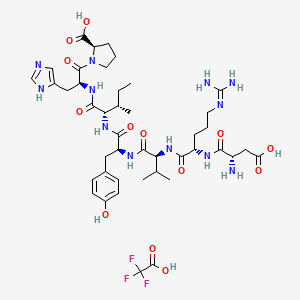

Molecular Structure Analysis

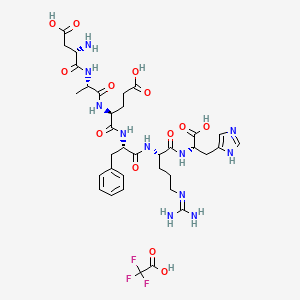

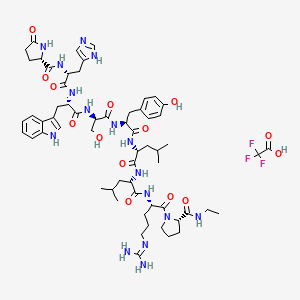

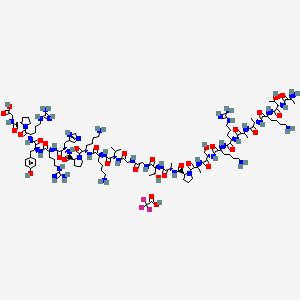

The molecular formula of Histone H3 (21-44) Trifluoroacetate is C127H214N44O33S for the biotinylated version and C109H185N39O29 for the non-biotinylated version . The formal name of the molecule provides a detailed sequence of the amino acids present .

Physical And Chemical Properties Analysis

科学研究应用

快速分离和分析技术

组蛋白H3 (21-44) 三氟醋酸盐因其在组蛋白快速分离和分析中的作用而受到研究。已采用高效液相色谱 (HPLC) 等技术在 C4 反相色谱柱上,利用三氟乙酸进行组蛋白变体的有效分馏和鉴定。这种方法在快速有效地分离各种组蛋白馏分方面具有重要意义,有助于更深入地了解组蛋白生物学和表观遗传机制 (Lindner, Helliger, & Puschendorf, 1986).

深入了解组蛋白行为和修饰

组蛋白H3 (21-44) 三氟醋酸盐在研究组蛋白的相互作用和修饰(如在 19F 核磁共振的背景下)方面至关重要。这项研究提供了在各种条件下组蛋白行为的见解,有助于我们了解染色质的结构和功能 (Puigdomènech et al., 1977).

表观遗传调控和染色质动力学

使用组蛋白H3 (21-44) 三氟醋酸盐进行的研究揭示了基因表达的表观遗传调控。研究重点在于组蛋白修饰(如甲基化和磷酸化)在染色质结构和基因活性调控中的作用。这项研究对于了解表观遗传变化如何影响细胞过程和疾病状态至关重要 (Hirota et al., 2005).

组蛋白变体和基因组索引

利用组蛋白H3 (21-44) 三氟醋酸盐进行的研究探索了组蛋白变体的概念及其在哺乳动物基因组索引中的潜在作用。“H3 条形码假说”提出,由于不同的组蛋白 H3 变体具有不同的翻译后修饰,因此会产生不同的染色体结构域或区域,从而影响细胞分化和发育过程中的表观遗传状态 (Hake & Allis, 2006).

组蛋白类似物的合成和修饰

组蛋白H3 (21-44) 三氟醋酸盐已用于合成形成组蛋白H1 部分类似物的肽片段。这项研究对于了解组蛋白的结构和功能方面很重要,包括它们在磷酸化过程中的作用 (Turaev et al., 1980).

组蛋白修饰的全局调控

研究采用组蛋白H3 (21-44) 三氟醋酸盐来了解核心组蛋白上翻译后修饰的全局调控。这项研究提供了有关组蛋白修饰如何受到调控以及它们如何影响转录和染色质重塑等过程的见解 (Galasinski et al., 2002).

安全和危害

未来方向

Histone H3 (21-44) Trifluoroacetate is a useful tool in the study of epigenetics, transcription, and translation . It has been used to study the activity of histone H3 lysine 27 methyltransferases . Future studies may focus on further understanding the role of histone modifications in gene regulation and disease pathogenesis .

作用机制

Target of Action

Histone H3 (21-44) Trifluoroacetate is a peptide fragment of histone H3 that corresponds to amino acid residues 22-45 of the human histone H3.1 and H3.2 sequences . The primary target of this compound is the histone H3 lysine 27 methyltransferase . This enzyme plays a crucial role in the methylation of histone H3, a process that is critical for the regulation of gene expression.

Mode of Action

Histone H3 (21-44) Trifluoroacetate acts as a peptide substrate for the histone H3 lysine 27 methyltransferase . It interacts with the enzyme, facilitating the transfer of a methyl group to the lysine residue at position 27 of the histone H3 protein . This methylation event is a key part of the epigenetic regulation of gene expression.

Biochemical Pathways

The action of Histone H3 (21-44) Trifluoroacetate primarily affects the epigenetic regulation pathways . The methylation of histone H3 lysine 27 is a crucial step in the formation of facultative heterochromatin, a form of chromatin that is transcriptionally inactive. This process leads to the silencing of genes in the regions of the DNA associated with the modified histones .

Result of Action

The result of the action of Histone H3 (21-44) Trifluoroacetate is the methylation of histone H3 at lysine 27 . This modification can lead to the formation of facultative heterochromatin and the subsequent silencing of gene expression in the associated DNA regions . This can have profound effects on cellular functions, influencing processes such as cell differentiation and development.

生化分析

Biochemical Properties

Histone H3 (21-44) Trifluoroacetate is involved in various biochemical reactions, particularly those related to epigenetic modifications. It serves as a substrate for enzymes such as histone methyltransferases and acetyltransferases, which modify specific lysine residues within the peptide. These modifications can influence chromatin structure and gene expression. For example, the methylation of lysine 27 by the enzyme enhancer of zeste homolog 2 (EZH2) is associated with gene silencing . Additionally, the peptide interacts with other proteins, such as histone chaperones and chromatin remodelers, which facilitate its incorporation into nucleosomes and subsequent chromatin assembly .

Cellular Effects

Histone H3 (21-44) Trifluoroacetate affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By serving as a substrate for post-translational modifications, it can influence the accessibility of DNA to transcription factors and other regulatory proteins. This, in turn, affects gene expression patterns and cellular responses to environmental cues . The peptide also plays a role in cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of Histone H3 (21-44) Trifluoroacetate involves its interaction with various biomolecules. The peptide binds to histone methyltransferases, such as EZH2, which catalyze the methylation of specific lysine residues. This modification can lead to changes in chromatin structure and gene expression . Additionally, the peptide can interact with histone acetyltransferases, which add acetyl groups to lysine residues, resulting in a more relaxed chromatin structure and increased gene expression . These interactions highlight the peptide’s role in regulating chromatin dynamics and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Histone H3 (21-44) Trifluoroacetate can change over time. The peptide is relatively stable when stored at -20°C, but its stability can decrease with repeated freeze-thaw cycles . Over time, the peptide may undergo degradation, which can affect its ability to serve as a substrate for enzymatic modifications. Long-term studies have shown that the peptide can influence cellular function by altering gene expression patterns and chromatin structure .

Dosage Effects in Animal Models

The effects of Histone H3 (21-44) Trifluoroacetate vary with different dosages in animal models. At low doses, the peptide can enhance gene expression and promote cellular differentiation. At high doses, it may lead to toxic effects, such as apoptosis and impaired cellular function . These dosage-dependent effects highlight the importance of optimizing the concentration of the peptide for specific experimental applications.

Metabolic Pathways

Histone H3 (21-44) Trifluoroacetate is involved in several metabolic pathways, including those related to epigenetic regulation and cellular metabolism. The peptide interacts with enzymes such as histone methyltransferases and acetyltransferases, which modify its lysine residues and influence chromatin structure . These modifications can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells, Histone H3 (21-44) Trifluoroacetate is transported and distributed by histone chaperones and other binding proteins. These proteins facilitate the incorporation of the peptide into nucleosomes and its localization to specific regions of the genome . The peptide’s distribution within the cell can influence its activity and function, as well as its ability to regulate gene expression and chromatin structure .

Subcellular Localization

Histone H3 (21-44) Trifluoroacetate is primarily localized within the nucleus, where it is incorporated into nucleosomes and participates in the regulation of chromatin structure . The peptide may also undergo post-translational modifications, such as methylation and acetylation, which can influence its localization and activity . These modifications can direct the peptide to specific compartments or organelles within the cell, further highlighting its role in regulating gene expression and chromatin dynamics .

属性

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C109H185N39O29.C2HF3O2/c1-56(2)83(102(173)136-69(26-12-16-40-112)92(163)138-72(27-13-17-41-113)105(176)148-47-23-33-79(148)100(171)141-75(49-65-50-121-55-128-65)96(167)135-71(29-19-43-123-108(117)118)93(164)140-74(48-64-34-36-66(152)37-35-64)95(166)139-73(30-20-44-124-109(119)120)106(177)147-46-21-31-77(147)98(169)127-53-82(155)156)143-81(154)52-125-80(153)51-126-101(172)84(62(8)150)145-89(160)60(6)131-99(170)78-32-22-45-146(78)104(175)61(7)132-97(168)76(54-149)142-94(165)68(25-11-15-39-111)134-91(162)70(28-18-42-122-107(115)116)133-88(159)59(5)129-87(158)58(4)130-90(161)67(24-10-14-38-110)137-103(174)85(63(9)151)144-86(157)57(3)114;3-2(4,5)1(6)7/h34-37,50,55-63,67-79,83-85,149-152H,10-33,38-49,51-54,110-114H2,1-9H3,(H,121,128)(H,125,153)(H,126,172)(H,127,169)(H,129,158)(H,130,161)(H,131,170)(H,132,168)(H,133,159)(H,134,162)(H,135,167)(H,136,173)(H,137,174)(H,138,163)(H,139,166)(H,140,164)(H,141,171)(H,142,165)(H,143,154)(H,144,157)(H,145,160)(H,155,156)(H4,115,116,122)(H4,117,118,123)(H4,119,120,124);(H,6,7)/t57-,58-,59-,60-,61-,62+,63+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSRXRWMOSWDCE-XXYBPOMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H186F3N39O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2619.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。